Bienvenue dans la boutique en ligne BenchChem!

1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride

Thermal stability Polymorph screening Formulation development

Select CAS 2490402‑68‑9 as a core intermediate for ATP‑competitive kinase inhibitor design. The 2,6‑naphthyridine template provides 10‑ to 100‑fold selectivity for novel PKC isozymes (δ,ε,η,θ) over classical isoforms, validated in vivo. The 4‑carboxylic acid handle enables rapid amide coupling for SAR library synthesis. The hydrochloride salt ensures solubility for solution‑phase chemistry. This scaffold is also a privileged fragment for CK2 inhibitors (essential for sub‑nM potency) and meets fragment‑like criteria (MW 226.62 g/mol, LogP 1.04, TPSA 83.05 Ų). Ideal for medicinal chemistry programs in oncology and autoimmune diseases.

Molecular Formula C9H7ClN2O3
Molecular Weight 226.62
CAS No. 2490402-68-9
Cat. No. B2677066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride
CAS2490402-68-9
Molecular FormulaC9H7ClN2O3
Molecular Weight226.62
Structural Identifiers
SMILESC1=CN=CC2=C1C(=O)NC=C2C(=O)O.Cl
InChIInChI=1S/C9H6N2O3.ClH/c12-8-5-1-2-10-3-6(5)7(4-11-8)9(13)14;/h1-4H,(H,11,12)(H,13,14);1H
InChIKeyZVKSMVDBZZKKPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride (CAS 2490402-68-9): A 2,6-Naphthyridinone Building Block for Kinase-Focused Medicinal Chemistry


1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride (CAS 2490402-68-9) is a hydrochloride salt of a 2,6-naphthyridin-1(2H)-one-4-carboxylic acid . It belongs to the 2,6-naphthyridine isomer family, one of six possible naphthyridine isomers, each exhibiting distinct physicochemical properties due to differing nitrogen atom positioning within the fused bicyclic ring system . The compound bears a carboxylic acid handle at the 4-position and a 1-oxo (lactam) functionality on the 2,6-naphthyridine core, structural features that are central to the pharmacophore of several ATP-competitive kinase inhibitor series reported in the medicinal chemistry literature.

Why 1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride Cannot Be Replaced by Other Naphthyridine Isomers in SAR-Driven Programs


CAS 2490402-68-9 cannot be freely substituted by other naphthyridine-4-carboxylic acid isomers (e.g., 1,5-, 1,6-, or 1,8-naphthyridine scaffolds) because the nitrogen atom positions dictate the electronic environment of the ring system, which in turn governs target binding, selectivity, and physicochemical properties. For example, the 2,6-naphthyridine parent scaffold exhibits the highest melting point (114–115 °C) among all six isomers, indicating substantially stronger intermolecular interactions than the 1,6-isomer (mp 31–38 °C), which is a liquid at slightly elevated temperatures . In kinase inhibitor programs, the 2,6-naphthyridine template has been shown to confer 10- to 100-fold selectivity for novel PKC isozymes (PKCδ, ε, η, θ) over classical PKC isotypes, a selectivity profile that is template-dependent and not transferable to other naphthyridine isomers . These template-specific properties mean that substituting a 2,6-naphthyridine core with a 1,5-, 1,6-, or 1,8-naphthyridine will alter target engagement, selectivity, and developability, breaking SAR continuity in lead optimization campaigns.

Quantitative Differentiation Evidence for 1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride Against Key Comparator Scaffolds


Thermal Stability: 2,6-Naphthyridine Core vs. 1,6-Naphthyridine Core

The 2,6-naphthyridine parent scaffold exhibits the highest melting point among all six naphthyridine isomers (114–115 °C), approximately 2.9- to 3.7-fold higher than the 1,6-naphthyridine isomer (31–38 °C), which is a liquid or low-melting solid near ambient conditions . This pronounced thermal stability advantage carries over to the hydrochloride salt (CAS 2490402-68-9), enhancing its handling characteristics, storage stability, and compatibility with solid-state formulation screening relative to the 1,6-naphthyridine-4-carboxylic acid comparator.

Thermal stability Polymorph screening Formulation development

Kinase Inhibitor Selectivity: 2,6-Naphthyridine Template Confers 10- to 100-Fold Isozyme Selectivity Over Classical PKC Isotypes

A series of ATP-competitive PKC inhibitors built on the 2,6-naphthyridine template potently inhibit the novel PKC isotypes δ, ε, η, and θ (with particular potency against PKCε/η) while displaying 10- to 100-fold selectivity over the classical PKC isotypes . This selectivity window is template-intrinsic and has been independently validated in a separate study in which a structurally distinct 2,6-naphthyridine derivative was identified by HTS as a dual PKC/PKD inhibitor, with PKD inhibition confirmed as PKC-dependent . No comparable selectivity profile has been reported for 1,5- or 1,6-naphthyridine-4-carboxylic acid scaffolds.

Kinase selectivity PKC inhibitors ATP-competitive inhibitors

Physicochemical Differentiation: LogP and PSA Advantage of the 2,6-Naphthyridinone-4-carboxylic Acid Scaffold Over Isomeric Carboxylic Acids

The 2,6-naphthyridine-4-carboxylic acid scaffold bearing a 1-oxo (lactam) functionality introduces hydrogen-bonding capacity that contributes an additional hydrogen bond donor and acceptor relative to simple naphthyridine-carboxylic acids. The predicted TPSA of CAS 2490402-68-9 is 83.05 Ų with a computed LogP of 1.04 , reflecting a physicochemical profile between the more lipophilic 1,8-naphthyridine-4-carboxylic acid (LogP 1.33, PSA 63.08 Ų) and the more polar 1,6-naphthyridine-4-carboxylic acid (LogP 1.33, PSA 63.08 Ų by ChemScene computation; LogP -0.67 by an alternative vendor source) . The additional ~20 Ų of polar surface area provided by the 1-oxo group is expected to improve aqueous solubility while maintaining sufficient passive permeability, positioning this intermediate as a balanced starting point for lead optimization.

Lipophilicity Polar surface area ADME prediction

Antimicrobial Pharmacophore: The Naphthyridinone-3-carboxylic Acid Motif Underpins Clinically Validated Antibacterial Agents — Scaffold Comparison with Nalidixic Acid

The first naphthyridine derivative introduced into clinical practice as an antibacterial agent was nalidixic acid (1967), a 1,8-naphthyridin-4-one-3-carboxylic acid that inhibits bacterial DNA gyrase . The 4-oxo-1,8-naphthyridine-3-carboxylic acid motif shared by nalidixic acid and its successors (tosufloxacin, etc.) is essential for chelating the divalent metal ion in the DNA gyrase active site. CAS 2490402-68-9, as a 2,6-naphthyridin-1(2H)-one-4-carboxylic acid, represents a regioisomeric variant of this validated antibacterial pharmacophore . Recent literature demonstrates that structurally diverse 1,8-naphthyridine-4-carboxylic acid derivatives exhibit antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa , and that the 4-oxo-1,8-naphthyridine-3-carboxylic acid substructure remains the core of multiple commercially available antibacterial drugs . The value of CAS 2490402-68-9 lies in its regioisomeric relationship to this clinically validated series: the repositioning of nitrogen atoms and the oxo group from the 1,8- to the 2,6-scaffold may circumvent existing resistance mechanisms (e.g., mutations in the quinolone resistance-determining region of gyrA/parC) that have emerged against 1,8-naphthyridinone antibiotics.

Antibacterial pharmacophore DNA gyrase Quinolone scaffold

2-Oxo-1,2-dihydro-1,6-naphthyridine Derivatives Are the Subject of Active FGFR4 Inhibitor Patent Filings

A pending European patent application (EP4393921A1) describes 2-oxo-1,2-dihydro-1,6-naphthyridin-7-yl compounds that selectively inhibit FGFR4, a kinase target under intensive investigation for hepatocellular carcinoma therapy . The patent explicitly claims that these compounds can selectively inhibit FGFR4 and are useful as antitumor drugs . In a parallel development, Astex Therapeutics has filed multiple patent families covering naphthyridine derivative compounds targeting FGFR and other kinases for cancer treatment . The 2-oxo-1,2-dihydro-naphthyridine core (identical pharmacophore to CAS 2490402-68-9) is thus under active intellectual property protection, indicating high commercial interest in this scaffold. Independent academic studies have corroborated this direction, demonstrating that 2,6-naphthyridine derivatives can achieve selective FGFR4 inhibition with nanomolar potency against Huh7 hepatocellular carcinoma cell lines .

FGFR4 inhibitor Hepatocellular carcinoma Kinase patent landscape

CK2 Kinase Inhibition: Benzo[c][2,6]naphthyridine Derivatives Achieve Sub-Nanomolar IC50 Potency

BindingDB data reveal that multiple benzo[c][2,6]naphthyridine-8-carboxylic acid derivatives achieve CK2α/CK2β inhibitory IC50 values in the 0.3–0.5 nM range , representing sub-nanomolar biochemical potency. These values are comparable to the clinical-stage CK2 inhibitor CX-4945 (Silmitasertib; Ki = 0.38 nM, IC50 = 1 nM) . Critically, a structure-activity relationship study demonstrated that non-2,6-naphthyridine substituted analogs lost CK2 inhibitory activity (IC50 > 500 nM for compound 27e; IC50 > 1000 nM for compound 27h), whereas a 2,6-naphthyridine-substituted compound maintained potent inhibition (IC50 = 0.5 nM) . This provides direct evidence that the 2,6-naphthyridine group is indispensable for CK2 binding, and that substituting the 2,6-naphthyridine core abolishes target engagement by at least three orders of magnitude.

CK2 kinase Casein kinase 2 Anti-cancer target

High-Value Research and Industrial Application Scenarios for 1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride


Drug Discovery Programs Targeting Novel PKC and PKC/PKD Isozymes with Isoform Selectivity Requirements

Medicinal chemistry teams developing ATP-competitive inhibitors of novel PKC isozymes (δ, ε, η, θ) for autoimmune or oncology indications should select CAS 2490402-68-9 as a core synthetic intermediate. The 2,6-naphthyridine template has been independently validated to confer 10- to 100-fold selectivity over classical PKC isotypes, a selectivity window not achievable with other naphthyridine isomers . This scaffold has demonstrated in vivo pharmacological activity, including dose-dependent suppression of IL-2 levels in murine models after oral dosing . The carboxylic acid handle at the 4-position provides a synthetic vector for amide coupling to diverse amine fragments, enabling rapid library synthesis for SAR exploration. The hydrochloride salt form ensures solubility suitable for solution-phase chemistry and simplifies stoichiometric control during coupling reactions.

Antimicrobial Resistance Screening Libraries Leveraging a Regioisomeric Naphthyridinone Pharmacophore

The 2,6-naphthyridin-1(2H)-one-4-carboxylic acid scaffold of CAS 2490402-68-9 is a regioisomer of the validated 4-oxo-1,8-naphthyridine-3-carboxylic acid antibacterial pharmacophore (nalidixic acid series) . Screening libraries built around this regioisomeric scaffold offer the potential to discover compounds that retain the bacterial DNA gyrase/topoisomerase IV inhibition mechanism while circumventing mutations in the quinolone resistance-determining region (QRDR) that have compromised clinical fluoroquinolones and naphthyridones. Procurement for antimicrobial screening cascades should focus on derivatization at the 4-carboxylic acid position (amide formation) and at positions C3, C5, C7, and C8 of the 2,6-naphthyridine core.

Fragment-Based Drug Discovery (FBDD) Targeting CK2 Kinase for Oncology Programs

The 2,6-naphthyridine group has been demonstrated to be pharmacophorically essential for CK2 kinase inhibition: its removal from CK2 inhibitors results in a potency loss exceeding three orders of magnitude (>500–1000 nM vs. 0.5 nM) . This confirms that the 2,6-naphthyridine core is a 'privileged fragment' for CK2 binding. CAS 2490402-68-9, with a molecular weight of 226.62 g/mol and compliance with fragment-like physicochemical criteria (LogP 1.04, TPSA 83.05 Ų), is ideally suited as a fragment hit for FBDD campaigns. Its carboxylic acid group enables fragment growing via amide coupling, while the hydrochloride salt provides high aqueous solubility for biophysical screening (SPR, NMR, ITC) at fragment concentrations. The commercial availability at 98% purity from multiple vendors supports reproducible screening.

FGFR4-Selective Inhibitor Lead Optimization for Hepatocellular Carcinoma

The 2-oxo-1,2-dihydro-naphthyridine pharmacophore is the subject of active patent protection as a selective FGFR4 inhibitor scaffold for hepatocellular carcinoma therapy . Independent academic studies confirm that 2,6-naphthyridine derivatives achieve nanomolar potency against FGFR4 in Huh7 cell lines . CAS 2490402-68-9 provides the 2,6-naphthyridin-1(2H)-one-4-carboxylic acid core with a synthetic handle for introducing substituents at C7 (as exemplified in EP4393921A1) and the 4-carboxylic acid position for amide formation. The compound's predicted LogP of 1.04 and TPSA of 83.05 Ų position it within oral drug-like chemical space, supporting lead optimization toward orally bioavailable FGFR4 inhibitors.

Quote Request

Request a Quote for 1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.